3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
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Overview
Description
3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is an organic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system containing both triazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the use of condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of condensation agents suggest potential routes for large-scale production. The eco-friendly nature of these methods also aligns with industrial sustainability goals.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including antiviral, antimicrobial, and anticancer activities
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused ring system and exhibit various biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds also contain a triazole ring fused with another heterocycle and are known for their antimicrobial and antiviral activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system and are investigated for their anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-7(9)8-11-10-6(2)12(5)8/h3-4H,9H2,1-2H3 |
InChI Key |
ONWCBQYTYKIOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NN=C(N12)C)N |
Origin of Product |
United States |
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